molecular formula C17H25FN2O3S B5327064 4-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide

4-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide

Cat. No. B5327064
M. Wt: 356.5 g/mol
InChI Key: OTMDBTZFIMUBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide, also known as FPEB, is a chemical compound used in scientific research for its potential therapeutic applications. FPEB is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in modulating synaptic transmission and plasticity in the central nervous system.

Mechanism of Action

4-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that modulates the activity of ion channels and intracellular signaling pathways. Activation of mGluR5 by this compound leads to the activation of the phospholipase C pathway, which results in the release of intracellular calcium and the activation of protein kinase C.
Biochemical and Physiological Effects
This compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models of various neurological and psychiatric disorders. This compound has also been shown to reduce anxiety-like behavior and improve social interaction in animal models of autism spectrum disorder.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide in lab experiments is its selectivity for mGluR5, which allows for more precise and targeted manipulation of this receptor. However, one limitation is that this compound has a relatively short half-life, which requires frequent dosing in experiments.

Future Directions

Future research on 4-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide could focus on its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, addiction, and schizophrenia. Additionally, further studies could investigate the molecular mechanisms underlying the effects of this compound on synaptic plasticity and cognitive function. Finally, the development of more stable and long-lasting analogs of this compound could improve its utility in lab experiments and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the sulfonamide group. The first step involves the reaction of 3-fluorophenylacetic acid with 1,2-dibromoethane to form 3-(2-bromoethyl)benzoic acid. This compound is then reacted with N-methylpiperidine to form 3-(2-methylpiperidin-1-yl)benzoic acid.
The next step involves the formation of the piperidine ring by reacting the acid with thionyl chloride and then with 1,2-diaminoethane. The resulting intermediate is then reacted with 1,4-butanedisulfonyl chloride to form this compound.

Scientific Research Applications

4-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide is primarily used in scientific research to study the role of mGluR5 in various neurological and psychiatric disorders, such as anxiety, depression, addiction, and schizophrenia. This compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models of these disorders.

properties

IUPAC Name

4-[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]-4-oxobutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3S/c18-16-6-1-4-14(12-16)8-9-15-5-2-10-20(13-15)17(21)7-3-11-24(19,22)23/h1,4,6,12,15H,2-3,5,7-11,13H2,(H2,19,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMDBTZFIMUBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCCS(=O)(=O)N)CCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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